N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide
Description
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide: is a complex organic compound that belongs to the class of quinoxaline derivatives
Properties
Molecular Formula |
C21H19F3N4O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N4O3/c1-3-27(13(2)29)19-20(31)28(17-10-5-4-9-16(17)26-19)12-18(30)25-15-8-6-7-14(11-15)21(22,23)24/h4-11H,3,12H2,1-2H3,(H,25,30) |
InChI Key |
PSTHLSKJBBNCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Trifluoromethyl Group:
Acylation and Amination: The final steps involve the acylation of the quinoxaline derivative followed by amination to introduce the ethyl and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and quinoxaline-2-carboxamide share structural similarities.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine have similar functional groups.
Uniqueness
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and its potential biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
